4-Iodo-2,6-dimethoxybenzoic acid
Description
4-Iodo-2,6-dimethoxybenzoic acid is a halogenated aromatic carboxylic acid characterized by methoxy groups at the 2- and 6-positions and an iodine substituent at the 4-position of the benzene ring. This compound is primarily utilized in mechanistic studies of halogen migration and as a synthetic intermediate in organic chemistry. Its synthesis involves iodination of veratraldehyde (3,4-dimethoxybenzaldehyde) using iodine and silver trifluoroacetate, followed by oxidation of the aldehyde moiety to the carboxylic acid . The iodine atom's large atomic radius and polarizability make this compound distinct in reactivity compared to its chloro- or bromo-substituted analogs.
Properties
Molecular Formula |
C9H9IO4 |
|---|---|
Molecular Weight |
308.07 g/mol |
IUPAC Name |
4-iodo-2,6-dimethoxybenzoic acid |
InChI |
InChI=1S/C9H9IO4/c1-13-6-3-5(10)4-7(14-2)8(6)9(11)12/h3-4H,1-2H3,(H,11,12) |
InChI Key |
BPFJEXIIBIBQNG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1C(=O)O)OC)I |
Origin of Product |
United States |
Comparison with Similar Compounds
4-Bromo-2,6-dimethoxybenzoic Acid
- Molecular Formula : C₉H₉BrO₄
- Molecular Weight : 261.06 g/mol
- Melting Point : 146–148°C
- Key Differences :
- The bromine substituent introduces smaller steric bulk and higher electronegativity compared to iodine, leading to milder halogen migration tendencies under thermal or acidic conditions.
- Used in studies to verify halogen orientation during rearrangement reactions, demonstrating lower stability in intermediates compared to the iodo analog .
2,6-Dimethoxybenzoic Acid
- Molecular Formula : C₉H₁₀O₄
- Molecular Weight : 182.18 g/mol
- Key Differences: Lacks a halogen substituent, making it less reactive in electrophilic substitution or halogen migration reactions. Synthesized via hydrolysis of 2,6-dimethoxybenzonitrile under strong alkaline conditions, yielding a carboxylic acid derivative. Treatment with AlCl₃ in chlorobenzene converts it to resorcinol, highlighting its utility in producing simpler phenolic compounds .
3-Iodo-2,6-dimethylbenzoic Acid
- Molecular Formula : C₉H₉IO₂
- Molecular Weight : 276.07 g/mol
- Key Differences :
Comparative Data Table
Reactivity and Mechanistic Insights
- Halogen Migration : The iodine atom in this compound undergoes migration under milder conditions compared to bromine due to weaker C–I bonds and larger atomic size, facilitating isolation of intermediates in rearrangement studies .
- Electrophilic Substitution : Methoxy groups direct electrophiles to the 4-position, but iodine's presence alters reaction pathways, as seen in its use for synthesizing diazenes in photochemical applications .
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